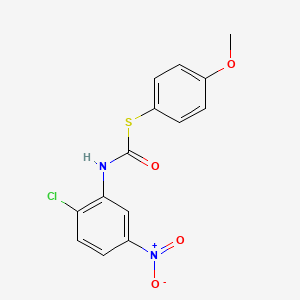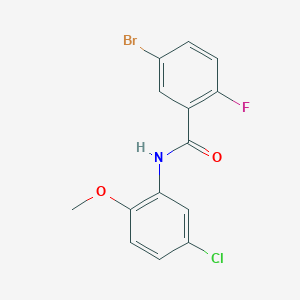
5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, methoxy, and fluorine substituents on its benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-fluorobenzamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to introduce the bromine substituent.
Coupling Reaction: The brominated intermediate is coupled with 5-chloro-2-methoxyaniline under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine or chlorine substituents, potentially leading to debromination or dechlorination.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of debrominated or dechlorinated derivatives.
Substitution: Formation of substituted benzamides with different nucleophiles.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine:
- Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 5-bromo-2-methoxybenzamide
- 5-chloro-2-methoxybenzamide
- 2-fluorobenzamide
Comparison:
- Uniqueness: The combination of bromine, chlorine, methoxy, and fluorine substituents in 5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide provides unique chemical properties, such as specific reactivity patterns and potential biological activities.
- Reactivity: Compared to its analogs, this compound may exhibit different reactivity due to the electronic and steric effects of its substituents.
- Applications: The unique substituent pattern may also confer distinct pharmacological properties, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
853317-24-5 |
|---|---|
Molecular Formula |
C14H10BrClFNO2 |
Molecular Weight |
358.59 g/mol |
IUPAC Name |
5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H10BrClFNO2/c1-20-13-5-3-9(16)7-12(13)18-14(19)10-6-8(15)2-4-11(10)17/h2-7H,1H3,(H,18,19) |
InChI Key |
BZSGTAMJTOUMQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


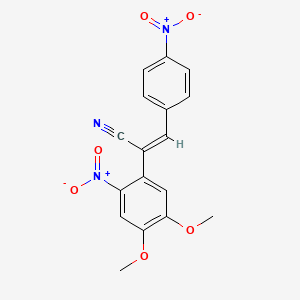
![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)

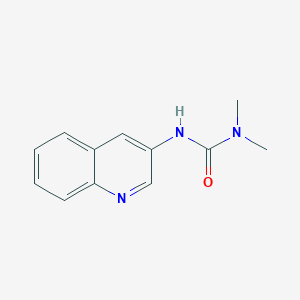
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
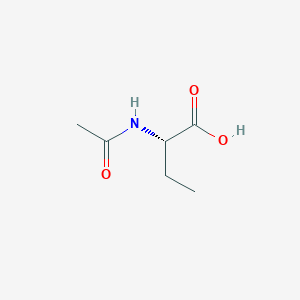

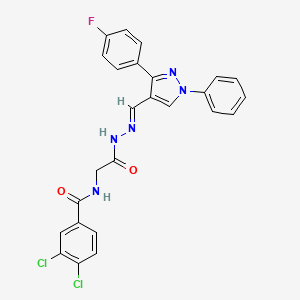

![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)

